
4-cyclopropyl-N-phenylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyprodinil is a systemic, broad-spectrum fungicide belonging to the anilinopyrimidine group of chemicals. It is primarily used to control a range of fungal diseases in various crops, including cereals, grapes, pome fruit, stone fruit, strawberries, vegetables, field crops, and ornamentals . Cyprodinil is known for its low solubility, moderate persistence in soils, and volatility .
Méthodes De Préparation
Cyprodinil is synthesized through a series of chemical reactions involving the formation of the pyrimidine ring and subsequent functionalization. The synthetic route typically involves the reaction of 4-cyclopropyl-6-methyl-pyrimidin-2-amine with phenyl isocyanate to form the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
Cyprodinil undergoes various chemical reactions, including:
Hydroxylation: The phenyl and pyrimidine rings, as well as the methyl group, can be hydroxylated.
Conjugation: The hydroxylated metabolites are often conjugated with glucuronic acid or sulfate.
Photodegradation: Cyprodinil is rapidly degraded in water when exposed to UV light, with a half-life of approximately 13.5 days.
Common reagents used in these reactions include methanol, water, hydrochloric acid, and ammonia solutions . The major products formed from these reactions are hydroxylated and conjugated metabolites .
Applications De Recherche Scientifique
Cyprodinil has a wide range of scientific research applications, including:
Mécanisme D'action
Cyprodinil exerts its effects by inhibiting the biosynthesis of methionine, an essential amino acid for fungal growth . It targets the cgs gene, which is involved in methionine biosynthesis, and inhibits the secretion of hydrolytic enzymes . This disruption in methionine biosynthesis leads to the inhibition of fungal growth and development .
Comparaison Avec Des Composés Similaires
Cyprodinil is often compared with other anilinopyrimidine fungicides such as pyrimethanil and mepanipyrim . While all three compounds share a similar mode of action, cyprodinil is unique in its specific molecular structure and its effectiveness against a broader range of fungal pathogens . Other similar compounds include:
Pyrimethanil: Another anilinopyrimidine fungicide with a similar mode of action but different molecular structure.
Mepanipyrim: Also an anilinopyrimidine fungicide, used primarily for controlling Botrytis and Venturia.
Cyprodinil’s uniqueness lies in its broad-spectrum activity and its ability to control a wide range of fungal diseases in various crops .
Propriétés
Formule moléculaire |
C13H13N3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
4-cyclopropyl-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C13H13N3/c1-2-4-11(5-3-1)15-13-14-9-8-12(16-13)10-6-7-10/h1-5,8-10H,6-7H2,(H,14,15,16) |
Clé InChI |
JHNOAAZFIOGLLM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=NC=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4,6-trinitrophenoxy)methyl]-1H-imidazole](/img/structure/B13401652.png)
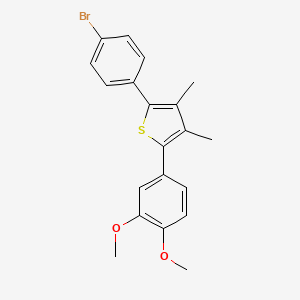
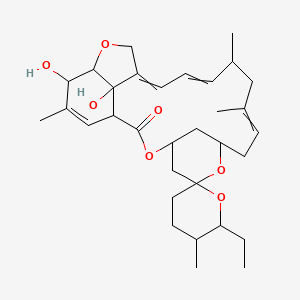
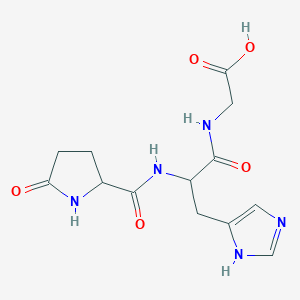
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)
![2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13401694.png)
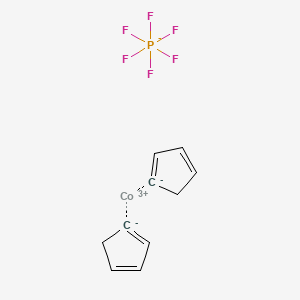
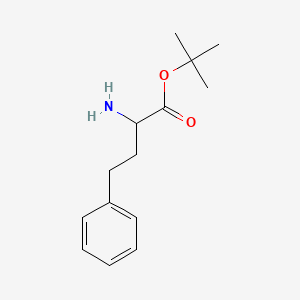
![7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one](/img/structure/B13401706.png)
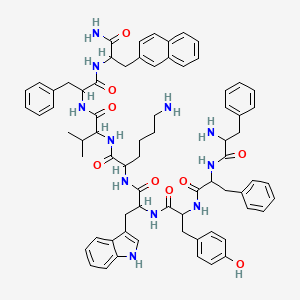
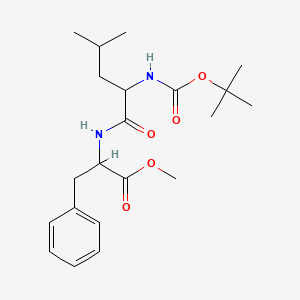
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)
![benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B13401737.png)

